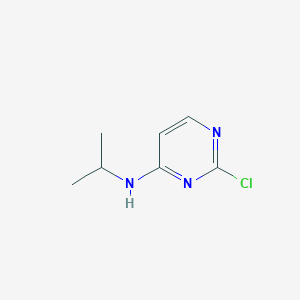
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
概要
説明
Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.科学的研究の応用
Anticancer Applications
2-Chloro-pyrimidin-4-yl-isopropyl-amine: is a key building block in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific pathways such as tyrosine kinases . The chloro and amino groups on the pyrimidine ring offer points of functionalization, allowing for the creation of novel compounds with potential use in cancer therapy.
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine can be synthesized to create new drugs that combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
Pyrimidine derivatives have been explored for their cardiovascular benefits, including antihypertensive effects. By modifying the 2-Chloro-pyrimidin-4-yl-isopropyl-amine core, researchers can develop new compounds that may act as cardiovascular agents, potentially offering new treatments for heart-related conditions .
Antidiabetic Agents
The structural versatility of pyrimidine allows for the development of antidiabetic agents. Compounds derived from 2-Chloro-pyrimidin-4-yl-isopropyl-amine could be used to synthesize DPP-IV inhibitors, which play a role in managing blood sugar levels in diabetic patients .
Neuroprotective Agents
Research has indicated that pyrimidine derivatives can have neuroprotective effects. By leveraging the 2-Chloro-pyrimidin-4-yl-isopropyl-amine molecule, scientists can create compounds that protect nerve cells from damage, which is crucial in diseases like glaucoma and Alzheimer’s .
Anti-Inflammatory and Analgesic Properties
The pyrimidine ring system, including derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine , has been associated with anti-inflammatory and analgesic activities. These compounds can be used to develop new medications that relieve pain and reduce inflammation in various conditions .
Antiparasitic and Antimalarial Applications
Pyrimidine-based compounds have shown promise in the treatment of parasitic infections, including malaria. By functionalizing 2-Chloro-pyrimidin-4-yl-isopropyl-amine , it’s possible to synthesize drugs that target parasitic organisms, offering hope for combating these global health challenges .
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives are used as fungicides and pesticides. The 2-Chloro-pyrimidin-4-yl-isopropyl-amine structure can be modified to enhance the efficacy of these chemicals, providing better crop protection and yield .
将来の方向性
特性
IUPAC Name |
2-chloro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNDXISRKPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604641 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71406-72-9 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


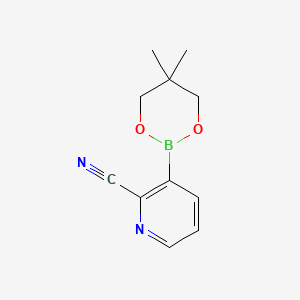
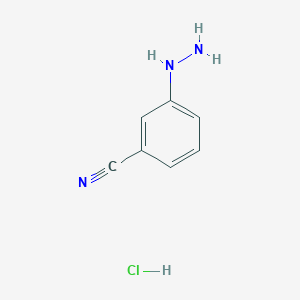
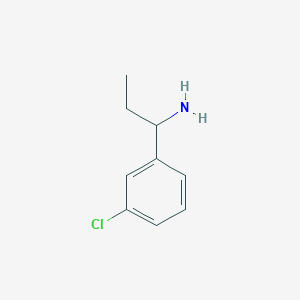
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
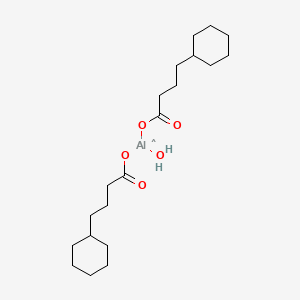


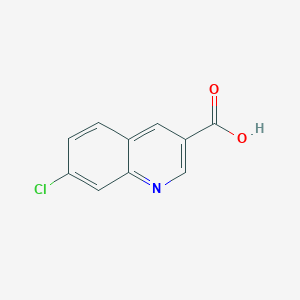

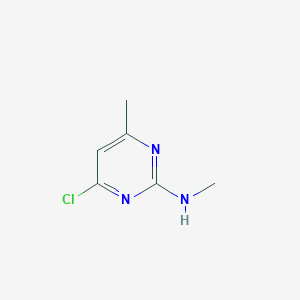


![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)